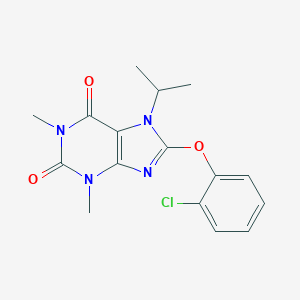
N-(4-bromo-2,6-dimethylphenyl)-5-(3,4-dichlorophenyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2,6-dimethylphenyl)-5-(3,4-dichlorophenyl)furan-2-carboxamide, also known as BDF-520, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent.
Mecanismo De Acción
The exact mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-5-(3,4-dichlorophenyl)furan-2-carboxamide is not fully understood. However, studies have suggested that N-(4-bromo-2,6-dimethylphenyl)-5-(3,4-dichlorophenyl)furan-2-carboxamide exerts its therapeutic effects by modulating various signaling pathways. N-(4-bromo-2,6-dimethylphenyl)-5-(3,4-dichlorophenyl)furan-2-carboxamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. N-(4-bromo-2,6-dimethylphenyl)-5-(3,4-dichlorophenyl)furan-2-carboxamide has also been shown to inhibit the activity of various kinases such as AKT and ERK, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(4-bromo-2,6-dimethylphenyl)-5-(3,4-dichlorophenyl)furan-2-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(4-bromo-2,6-dimethylphenyl)-5-(3,4-dichlorophenyl)furan-2-carboxamide inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-(4-bromo-2,6-dimethylphenyl)-5-(3,4-dichlorophenyl)furan-2-carboxamide has also been shown to have anti-inflammatory properties by inhibiting the activity of COX-2 and reducing the production of inflammatory mediators. In vivo studies have shown that N-(4-bromo-2,6-dimethylphenyl)-5-(3,4-dichlorophenyl)furan-2-carboxamide reduces tumor growth and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(4-bromo-2,6-dimethylphenyl)-5-(3,4-dichlorophenyl)furan-2-carboxamide is its selectivity towards cancer cells and inflammatory cells, making it a potential candidate for targeted therapy. N-(4-bromo-2,6-dimethylphenyl)-5-(3,4-dichlorophenyl)furan-2-carboxamide has also been shown to have low toxicity in animal models, indicating its safety for use in humans. However, one of the limitations of N-(4-bromo-2,6-dimethylphenyl)-5-(3,4-dichlorophenyl)furan-2-carboxamide is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of N-(4-bromo-2,6-dimethylphenyl)-5-(3,4-dichlorophenyl)furan-2-carboxamide. One of the areas of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the elucidation of the exact mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-5-(3,4-dichlorophenyl)furan-2-carboxamide, which can help in the development of more effective therapeutic strategies. Furthermore, the potential of N-(4-bromo-2,6-dimethylphenyl)-5-(3,4-dichlorophenyl)furan-2-carboxamide as a combination therapy with other chemotherapeutic agents is also an area of interest. Overall, the research on N-(4-bromo-2,6-dimethylphenyl)-5-(3,4-dichlorophenyl)furan-2-carboxamide is ongoing and holds promise for the development of new therapeutic agents for the treatment of cancer and inflammatory diseases.
Conclusion:
N-(4-bromo-2,6-dimethylphenyl)-5-(3,4-dichlorophenyl)furan-2-carboxamide is a synthetic compound that has shown potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. The compound can be synthesized through a multistep process and has been extensively studied for its biochemical and physiological effects. The exact mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-5-(3,4-dichlorophenyl)furan-2-carboxamide is not fully understood, but studies have suggested that it modulates various signaling pathways involved in cell proliferation, survival, and inflammation. Although N-(4-bromo-2,6-dimethylphenyl)-5-(3,4-dichlorophenyl)furan-2-carboxamide has shown promise, further research is needed to optimize its synthesis method, elucidate its mechanism of action, and explore its potential as a combination therapy with other chemotherapeutic agents.
Métodos De Síntesis
N-(4-bromo-2,6-dimethylphenyl)-5-(3,4-dichlorophenyl)furan-2-carboxamide can be synthesized through a multistep process that involves the reaction of 4-bromo-2,6-dimethylphenylamine with 3,4-dichlorobenzoyl chloride to form an intermediate product. This intermediate is then reacted with furan-2-carboxylic acid to yield the final product, N-(4-bromo-2,6-dimethylphenyl)-5-(3,4-dichlorophenyl)furan-2-carboxamide. The purity of the compound can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
N-(4-bromo-2,6-dimethylphenyl)-5-(3,4-dichlorophenyl)furan-2-carboxamide has been extensively studied for its potential as a therapeutic agent in various disease conditions. One of the most promising applications of N-(4-bromo-2,6-dimethylphenyl)-5-(3,4-dichlorophenyl)furan-2-carboxamide is in the treatment of cancer. Studies have shown that N-(4-bromo-2,6-dimethylphenyl)-5-(3,4-dichlorophenyl)furan-2-carboxamide inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-(4-bromo-2,6-dimethylphenyl)-5-(3,4-dichlorophenyl)furan-2-carboxamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
Nombre del producto |
N-(4-bromo-2,6-dimethylphenyl)-5-(3,4-dichlorophenyl)furan-2-carboxamide |
|---|---|
Fórmula molecular |
C19H14BrCl2NO2 |
Peso molecular |
439.1 g/mol |
Nombre IUPAC |
N-(4-bromo-2,6-dimethylphenyl)-5-(3,4-dichlorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C19H14BrCl2NO2/c1-10-7-13(20)8-11(2)18(10)23-19(24)17-6-5-16(25-17)12-3-4-14(21)15(22)9-12/h3-9H,1-2H3,(H,23,24) |
Clave InChI |
FWKLHQHCDHTFDS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)C)Br |
SMILES canónico |
CC1=CC(=CC(=C1NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B300399.png)




![2-[2-methoxy-4-(4-toluidinomethyl)phenoxy]-N-(3-methylphenyl)acetamide](/img/structure/B300406.png)




![2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide](/img/structure/B300414.png)
![2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(4-methoxybenzyl)acetamide](/img/structure/B300415.png)
![N-(4-ethoxyphenyl)-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B300417.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide](/img/structure/B300420.png)